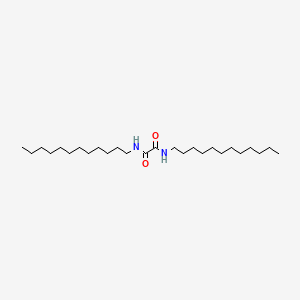
N1,N2-Didodecyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Didodecyloxalamide: is an organic compound with the molecular formula C26H52N2O2 It is a derivative of oxalamide, where the hydrogen atoms on the nitrogen atoms are replaced by dodecyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: N1,N2-Didodecyloxalamide can be synthesized through a reaction involving 1-lauryl bromide and oxamide . The reaction is typically carried out in the presence of potassium phosphate , copper(I) iodide , and glycine as a catalyst. The reaction is conducted in toluene under an inert atmosphere and refluxed for 24 hours. The product is then purified by washing with water and cold ether, followed by drying .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically packaged in various quantities ranging from 1 kg to 1 ton .
Chemical Reactions Analysis
Types of Reactions: N1,N2-Didodecyloxalamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1,N2-Didodecyloxalamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a component in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N1,N2-Didodecyloxalamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific application .
Comparison with Similar Compounds
- N1,N2-Diphenylacenaphthylene-1,2-diimine
- N1,N2-Didodecylurea
- N1,N2-Didodecylthiourea
Comparison: N1,N2-Didodecyloxalamide is unique due to its specific dodecyl groups, which impart distinct chemical properties compared to other similar compounds. For example, N1,N2-Diphenylacenaphthylene-1,2-diimine has phenyl groups instead of dodecyl groups, leading to different reactivity and applications .
Properties
Molecular Formula |
C26H52N2O2 |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
N,N'-didodecyloxamide |
InChI |
InChI=1S/C26H52N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
WHQSLMYNWIIFHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(=O)NCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Nitrophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15080913.png)
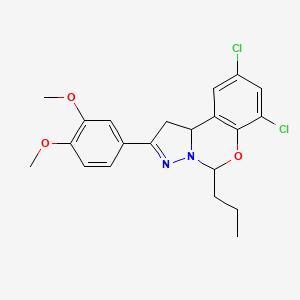
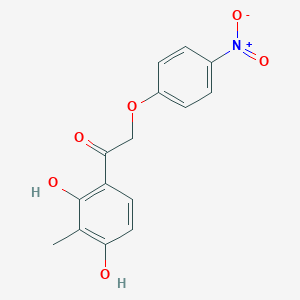
![Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080930.png)
![Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15080933.png)
![2-(4-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B15080941.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide](/img/structure/B15080944.png)
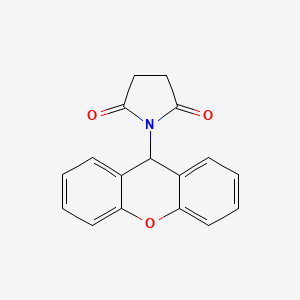
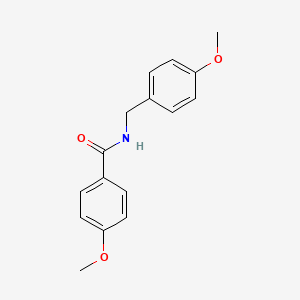
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate](/img/structure/B15080962.png)
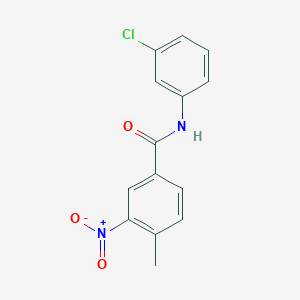
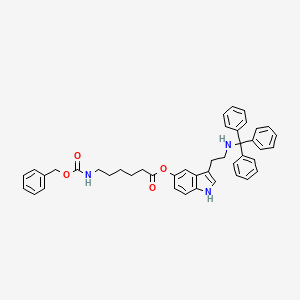
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080977.png)
